(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile
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Overview
Description
(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile is a chemical compound with the molecular formula C7H8N4O2 and a molecular weight of 180.16 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with methyl and nitro groups, and an acetonitrile group attached to the pyrazole nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile typically involves the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with acetonitrile in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl groups on the pyrazole ring can undergo electrophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, halogens, and strong acids or bases. Reaction conditions often involve controlled temperatures and pressures to optimize the yield and selectivity of the desired products .
Major Products Formed
Major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted pyrazole compounds .
Scientific Research Applications
(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological processes and lead to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
3,5-Dimethyl-4-nitro-1H-pyrazole: Lacks the acetonitrile group but shares the pyrazole core structure.
4-Nitro-1H-pyrazole: Lacks the methyl groups and acetonitrile group but retains the nitro-substituted pyrazole ring
Uniqueness
(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile is unique due to the presence of both the nitro and acetonitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-5-7(11(12)13)6(2)10(9-5)4-3-8/h4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDIZQSHMYATLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC#N)C)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301244686 |
Source
|
Record name | 3,5-Dimethyl-4-nitro-1H-pyrazole-1-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301244686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1172831-14-9 |
Source
|
Record name | 3,5-Dimethyl-4-nitro-1H-pyrazole-1-acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1172831-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethyl-4-nitro-1H-pyrazole-1-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301244686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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